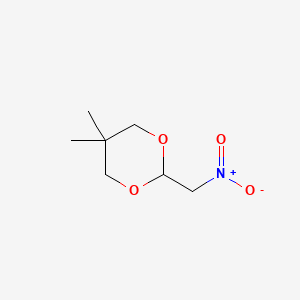

5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane

Descripción

Contextualization within 1,3-Dioxane (B1201747) Chemistry and Heterocyclic Compounds

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are a cornerstone of organic chemistry. The 1,3-dioxanes are a specific class of saturated six-membered heterocycles containing two oxygen atoms. sigmaaldrich.com The parent compound, 1,3-dioxane, is typically synthesized through the acid-catalyzed reaction of formaldehyde (B43269) with 1,3-propanediol. sigmaaldrich.com Substituted 1,3-dioxanes are commonly prepared by reacting an aldehyde or a ketone with a 1,3-diol. psu.edu

The 1,3-dioxane ring system is of significant interest in organic synthesis, primarily for its role as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. merckmillipore.com These cyclic acetals are generally stable under basic, reductive, and many oxidative conditions, but are readily cleaved by acid-catalyzed hydrolysis, allowing for the regeneration of the original carbonyl and diol functionalities. psu.edumerckmillipore.com The conformational analysis of 1,3-dioxanes has also been a subject of extensive study, with the chair conformation being the most stable, similar to cyclohexane. merckmillipore.comnih.gov

Significance of the Nitromethyl Group in Organic Synthesis

The nitromethyl group (-CH₂NO₂) is a versatile and highly significant functional group in modern organic synthesis. The nitro group is strongly electron-withdrawing, which imparts a number of useful reactive properties to the adjacent methylene (B1212753) group. nih.gov

One of the most important reactions involving the nitromethyl group is the Henry reaction, or nitroaldol reaction. scirp.org In this reaction, the α-carbon of a nitroalkane, which is rendered acidic by the nitro group, acts as a nucleophile and adds to an aldehyde or ketone. nih.govscirp.org This carbon-carbon bond-forming reaction is a powerful tool for the synthesis of β-nitro alcohols, which can be further transformed into a variety of other functional groups, including amino alcohols, α-hydroxy ketones, and alkenes. psu.eduscispace.com

The nitromethyl group is considered a "synthetic chameleon" because it can be a precursor to a wide range of other functionalities. For instance, the nitro group can be reduced to an amino group, providing a route to amines. nih.gov It can also be converted to a carbonyl group via the Nef reaction. nih.gov This versatility makes nitro compounds, including those with a nitromethyl group, valuable intermediates in the synthesis of complex molecules. scispace.comsigmaaldrich.com

Overview of Research Trajectories for 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane

Specific research focused solely on this compound is not extensively documented in publicly available scientific literature. The compound is available from commercial suppliers for synthesis purposes, suggesting its utility as a building block in more complex molecular architectures. sigmaaldrich.commerckmillipore.com

Based on its structure, the primary research trajectory for this compound would likely involve its use in synthetic organic chemistry. The presence of the nitromethyl group suggests its application in reactions such as the Henry reaction, where it could be reacted with various aldehydes and ketones to form more elaborate structures. The acidity of the α-protons on the nitromethyl group would allow for deprotonation to form a nitronate anion, which is a key intermediate in many of its reactions.

Another potential area of investigation is the reductive transformation of the nitro group to an amine. This would convert this compound into 2-(aminomethyl)-5,5-dimethyl-1,3-dioxane, a compound containing a protected aldehyde and a primary amine, which could be a useful bifunctional building block.

Furthermore, the stability and cleavage of the 1,3-dioxane ring under various conditions could be explored. Research could focus on the selective deprotection of the dioxane to reveal the aldehyde functionality while keeping the nitromethyl group intact, or vice versa. While computational studies have been performed on the thermal decomposition of related 5-nitro-1,3-dioxane (B6597036) compounds, similar theoretical and experimental studies on the 2-(nitromethyl) isomer could provide valuable insights into its stability and reaction mechanisms. scispace.com

Structure

3D Structure

Propiedades

IUPAC Name |

5,5-dimethyl-2-(nitromethyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2)4-11-6(12-5-7)3-8(9)10/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQLWXDZRAOBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)C[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563193 | |

| Record name | 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33884-29-6 | |

| Record name | 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,5 Dimethyl 2 Nitromethyl 1,3 Dioxane and Analogous Structures

Synthesis of Related Nitrated 1,3-Dioxane (B1201747) Derivatives

Strategies for Incorporating Nitro and Hydroxymethyl Groups

The introduction of nitro and hydroxymethyl groups onto the 1,3-dioxane framework is a key step in the synthesis of compounds like 5,5-dimethyl-2-(nitromethyl)-1,3-dioxane. A common strategy involves the condensation of a 1,3-diol with an appropriate aldehyde or ketone. thieme-connect.de

A relevant precursor for such syntheses is 2-(hydroxymethyl)-2-nitropropane-1,3-diol. This compound can be used to generate various functionalized dioxane structures. For instance, the reaction of tris-(hydroxymethyl)-nitromethane with acetone (B3395972) in the presence of phosphorus pentoxide yields 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane. mdpi.com This reaction proceeds by forming the dioxane ring through acetalization of the diol with acetone.

| Starting Material | Reagent | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Tris-(hydroxymethyl)-nitromethane | Acetone | Phosphorus pentoxide | 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane | 71% | mdpi.com |

Furthermore, regioselective cleavage of 2,3-epoxy alcohols with various carbon nucleophiles represents another versatile method to create hydroxymethyl 1,3-diol motifs, which are precursors to the corresponding dioxanes. mdpi.com

Formation of Dinitro-1,3-dioxane Scaffolds

The synthesis of 1,3-dioxanes bearing two nitro groups often starts from a mononitro-substituted precursor. A notable example is the preparation of 2,2-dimethyl-5,5-dinitro-1,3-dioxane from 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane. mdpi.com This conversion is achieved through an oxidation process. The hydroxymethyl group is first oxidized to an aldehyde, which is then converted to a second nitro group.

The specific reaction involves treating 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane with sodium nitrite (B80452) (NaNO₂) and potassium ferricyanide (B76249) (K₃Fe(CN)₆) under alkaline conditions. mdpi.com This method provides a high yield of the desired dinitro compound.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane | NaNO₂, K₃Fe(CN)₆, NaOH | Room temperature, 4 hours | 2,2-dimethyl-5,5-dinitro-1,3-dioxane | 90% | mdpi.com |

Another approach to dinitro compounds involves the condensation of 2,2-dinitropropane-1,3-diol (B1619563) with formaldehyde (B43269) and tert-butylamine, which leads to the formation of 1,3-ditertiobutyl-5,5-dinitrohexahydropyrimidine, a related heterocyclic system. researchgate.net

Preparation of Aryl-Substituted Nitrated Dioxanes

The synthesis of aryl-substituted nitrated dioxanes can be accomplished through several synthetic routes. One common method involves the condensation of an aryl-substituted diol with a nitro-containing aldehyde or ketone, or vice versa. While direct examples for aryl-substituted nitrated dioxanes are not prevalent in the provided context, general methods for aryl-dioxane synthesis can be adapted.

For instance, the synthesis of various 2,2-diphenyl-1,3-dioxane derivatives has been reported in the context of developing multidrug resistance reversal agents. nih.gov These syntheses typically involve the reaction of diphenyl-substituted diols or ketones. A similar strategy could be envisioned where one of the starting materials contains a nitro group.

Furthermore, the synthesis of aryl-substituted monoazines using organolithium reagents provides a pathway to complex aromatic structures that could potentially be converted into aryl-substituted dioxanes. researchgate.net Additionally, photolytic reactions of aryl diazoacetates with dioxane in the presence of N-heterocycles have been shown to produce functionalized dioxane systems. rsc.org These advanced methods highlight the diverse possibilities for creating complex aryl-substituted dioxane structures.

Stereochemical Control in the Synthesis of Substituted 1,3-Dioxanes

The stereochemistry of substituted 1,3-dioxanes is a critical aspect of their synthesis, as the spatial arrangement of substituents can significantly influence their physical, chemical, and biological properties. The 1,3-dioxane ring typically adopts a chair-like conformation, similar to cyclohexane. thieme-connect.de

The acetalization reaction of 1,3-diols with aldehydes or ketones is a common method for synthesizing 1,3-dioxanes, and the stereochemical outcome of this reaction can be controlled. researchgate.net The use of chiral diols can lead to the formation of chiral 1,3-dioxanes with high enantiomeric purity. nih.gov For example, the reaction of salicylaldehyde (B1680747) with enantiopure diols using a catalytic amount of Montmorillonite K10 clay has been shown to produce chiral 1,3-dioxolanes (a related five-membered ring system) with excellent enantiomeric excess. nih.gov A similar principle applies to the synthesis of chiral 1,3-dioxanes.

The stereochemistry of new 1,3-dioxane derivatives can be investigated using NMR spectroscopy, with the ratio of cis and trans isomers often determined by GC-MS. researchgate.net In the case of 2,4,6-substituted-1,3-dioxanes obtained from the acetalization of meso-2,4-pentanediol, the equatorial preference of substituents at the 2-position of the 1,3-dioxane ring has been demonstrated. researchgate.net The equilibrium between diastereoisomers can be achieved under acidic conditions, allowing for the determination of thermodynamic preferences. researchgate.net

The synthesis of chiral brominated 1,3-dioxanes has also been reported, further highlighting the ability to control stereochemistry in these systems. documentsdelivered.com The investigation of acetals of o-phthaldialdehyde with 2-substituted-1,3-propanediols has revealed the presence of trans, trans, cis, cis, and cis, trans diastereoisomers, which were characterized by NMR methods. researchgate.net

Reactivity and Advanced Chemical Transformations of 5,5 Dimethyl 2 Nitromethyl 1,3 Dioxane

Transformations Involving the Nitromethyl Functionality

The synthetic utility of 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane is largely defined by the transformations of its nitromethyl functionality. This group can be removed or converted into a range of other functionalities, and it actively participates in reactions that build molecular complexity.

Denitration Reactions of Primary Nitromethyl Groups

The removal of a nitro group, or denitration, is a key strategic reaction in multi-step synthesis, as the nitro group can be used to facilitate certain bond formations and then subsequently removed. chempap.org Primary nitro groups, such as the one in this compound, are generally more resistant to direct replacement by hydrogen compared to their secondary or tertiary counterparts. chempap.org

A common method for the denitration of aliphatic nitro compounds involves treatment with tributyltin hydride (TBTH), which proceeds through a free-radical chain mechanism. chempap.orgresearchgate.netresearchgate.net For primary nitro groups, this reaction can be challenging. An alternative two-step procedure has been developed, which involves converting the nitromethyl group into a diethyl dithioacetal through an acid-catalyzed reaction with ethanethiol. chempap.org The resulting dithioacetal can then be desulfurized using Raney nickel to yield the denitrated methyl group. chempap.org

| Reagent/Method | Target Group | Conditions | Outcome |

| Tributyltin Hydride (TBTH) & AIBN | Tertiary Nitro Groups | Boiling Benzene | Replacement of NO₂ with H |

| Tributyltin Hydride (TBTH) | Secondary Nitro Groups | Boiling Toluene (excess TBTH) | Moderate yields of denitrated product chempap.org |

| 1. Ethanethiol, Acid | Primary Nitromethyl | Acid-catalyzed solvolysis | C-glycopyranosylmethanal diethyl dithioacetals chempap.org |

| 2. Raney Nickel | Diethyl Dithioacetal | Desulfurization | Denitrated product chempap.org |

Conversion of the Nitromethyl Group to Other Functional Groups (e.g., Amines, Thiols)

The nitromethyl group is a versatile precursor that can be converted into a variety of other important functional groups. The reduction of the nitro group to a primary amine is one of the most significant transformations. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H₂ over Pd/C or Raney Nickel) or chemical reagents like lithium aluminum hydride (LiAlH₄).

Furthermore, the Nef reaction provides a classical route to convert primary nitro compounds into aldehydes. mdpi.com This transformation typically involves the formation of a nitronate salt by treatment with a base, followed by acid hydrolysis. mdpi.com An "interrupted" version of the Nef reaction can also be employed, where the reaction pathway is diverted by a nucleophile to generate different products. mdpi.com For example, an acid-catalyzed reaction of a primary nitromethyl compound with ethanethiol can lead to the formation of a diethyl dithioacetal, effectively converting the nitromethyl group into a protected aldehyde equivalent. chempap.org

| Original Group | Target Group | Reaction Name/Type | Typical Reagents |

| Nitromethyl | Amine | Reduction | H₂/Pd-C, LiAlH₄, Raney Ni |

| Nitromethyl | Aldehyde | Nef Reaction | 1. Base (e.g., NaOH); 2. Acid (e.g., H₂SO₄) mdpi.com |

| Nitromethyl | Carboxylic Acid | Meyer Reaction | Strong Acid |

| Nitromethyl | Diethyl Dithioacetal | Thiolysis | Ethanethiol, Acid Catalyst chempap.org |

Nitro Group Participation in Carbon-Carbon Bond Formation

The electron-withdrawing nature of the nitro group acidifies the α-protons, facilitating the formation of a nitronate anion in the presence of a base. This nucleophilic species is central to several key carbon-carbon bond-forming reactions. The radical intermediates that can be generated during denitration processes may also be harnessed for C-C bond formation. researchgate.net

One of the most fundamental reactions of this type is the nitro-Michael addition, which involves the conjugate addition of the nitronate anion to α,β-unsaturated carbonyl compounds, nitriles, or sulfones. researchgate.netacs.org This reaction is a powerful tool for constructing complex molecular frameworks. For instance, the addition of nitromethane to cyclic enones has been shown to be an effective method for creating all-carbon quaternary stereocenters. acs.org

Nitro Group Participation in Carbon-Heteroatom Bond-Forming Reactions

Beyond C-C bonds, the reactivity of the nitro group can be extended to the formation of carbon-heteroatom bonds. Palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination, represent a powerful method for forming C-N bonds and are widely used in the synthesis of pharmaceuticals and organic materials. rhhz.netnih.gov While typically applied to aryl halides, the principles can be extended to other substrates. The reaction involves the coupling of an amine with an organic halide or pseudohalide, and developments in catalyst systems have made this a very general and reliable process. nih.gov Similarly, related copper-catalyzed methods have been developed for forming C-S and C-O bonds using nitroarenes as starting materials. rhhz.net

Henry Reaction and Related Nitroalkane Additions

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the addition of a nitronate anion to an aldehyde or ketone. scielo.brscielo.br This reaction is highly valuable as it creates a new C-C bond while introducing two versatile functional groups—a hydroxyl group and a nitro group—in a β-relationship. scielo.br The resulting β-nitroalcohols are useful synthetic intermediates that can be further transformed into nitroalkenes, β-aminoalcohols, or α-amino acids. scielo.br The reaction is typically catalyzed by a base and can be performed under various conditions, including in organic solvents, water, or even solvent-free systems. scielo.brscielo.br

| Electrophile | Catalyst | Solvent | Outcome |

| Aldehydes | Base (e.g., DBU, K₂CO₃, TBAF) | THF, Water, or solvent-free | β-Nitroalcohol scielo.brscielo.br |

| Ketones | Base (e.g., Amberlyst A-21®, DBU) | THF or solvent-free | β-Nitroalcohol (often reversible) scielo.brscielo.br |

Cross-Coupling Reactions Involving Nitromethyl Substrates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by joining two different fragments. wikipedia.org The nitromethyl group can act as a nucleophilic partner in such reactions. For example, palladium-catalyzed coupling of nitromethane with aryl or heteroaryl halides provides a direct route to arylnitromethanes. nih.govorganic-chemistry.org These reactions typically employ a palladium catalyst, a suitable ligand, and a base. nih.gov Dioxane is often used as the solvent for these transformations. nih.govnih.gov This methodology is significant because it tolerates a wide array of functional groups and can proceed at relatively low temperatures, offering a milder alternative to classical methods like the Meyer reaction for synthesizing arylnitromethanes. nih.gov

Nitrile Oxide Cycloadditions Utilizing Nitromethyl Precursors

The nitromethyl group in this compound serves as a valuable precursor for the in-situ generation of a nitrile oxide intermediate. This highly reactive 1,3-dipole can then readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. These heterocycles are significant structural motifs in many biologically active compounds.

The generation of the nitrile oxide from the primary nitroalkane functionality typically proceeds via a dehydration reaction. chemtube3d.com Common methods for this transformation involve the use of dehydrating agents like phenyl isocyanate or treatment with reagents such as thionyl chloride. researchgate.netresearchgate.net Once formed, the nitrile oxide is immediately trapped by a suitable dipolarophile present in the reaction mixture to prevent its dimerization into a furoxan byproduct. researchgate.net

The cycloaddition reaction itself is a concerted process that generally exhibits high regioselectivity. researchgate.net In reactions with terminal alkenes, the cycloaddition typically yields the 5-substituted isoxazoline as the major product. researchgate.net The reaction conditions for these cycloadditions can be tailored based on the specific substrate and dipolarophile used.

Table 1: General Conditions for Nitrile Oxide Generation and Cycloaddition

| Dehydrating Agent / Method | Dipolarophile | Solvent | Temperature | Product Type |

| Phenyl Isocyanate/Triethylamine | Styrene | Toluene | Reflux | 3-aryl-5-phenylisoxazoline |

| Thionyl Chloride/Pyridine | Phenylacetylene | Dichloromethane | 0 °C to rt | 3-aryl-5-phenylisoxazole |

| Mukaiyama's Reagent | Methyl Acrylate | THF | Room Temperature | 3-aryl-5-(methoxycarbonyl)isoxazoline |

Detailed Research Findings:

While specific studies on this compound are not extensively detailed in the provided search results, the general principles of nitrile oxide cycloadditions derived from nitroalkane precursors are well-established. Research has shown that the intramolecular version of this reaction is also a powerful tool for the synthesis of fused bicyclic systems. researchgate.net The choice of dehydrating agent and reaction conditions can significantly influence the yield and selectivity of the cycloaddition. researchgate.netresearchgate.net For instance, the use of milder dehydrating agents can be advantageous for sensitive substrates.

Reactivity of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring in this compound is a cyclic acetal (B89532). Its reactivity is primarily governed by the stability of this acetal linkage. Generally, 1,3-dioxanes are stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. organic-chemistry.orgthieme-connect.de

Ring-Opening Reactions and Derivatives

The acid-catalyzed hydrolysis of the 1,3-dioxane ring is a fundamental reaction that regenerates the parent 1,3-diol (neopentyl glycol in this case) and the corresponding aldehyde. This reaction is reversible and is often used as a method for protecting 1,3-diols or aldehydes during synthesis. organic-chemistry.org

Table 2: Conditions for 1,3-Dioxane Ring Opening

| Reagent(s) | Solvent(s) | Conditions | Products |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, Acetone (B3395972), THF | Room Temp to Reflux | 2,2-Dimethylpropane-1,3-diol, Aldehyde |

| Lewis Acids (e.g., BF₃·OEt₂) | Dichloromethane | Room Temp | Complex mixture, potential for rearrangements |

Beyond simple hydrolysis, regioselective ring-opening reactions of 1,3-dioxane-type acetals can be achieved using various reagents, leading to valuable synthetic intermediates. researchgate.net For instance, reductive cleavage with reagents like diisobutylaluminium hydride (DIBALH) can lead to the formation of a mono-protected 1,3-diol. The regioselectivity of such reactions is often influenced by steric and electronic factors of the substituents on the dioxane ring. researchgate.net

Electrophilic and Nucleophilic Reactions of the Dioxane Ring

The 1,3-dioxane ring itself is generally unreactive towards common electrophiles and nucleophiles due to the presence of the electron-donating oxygen atoms which make the ring carbons electron-rich and thus less susceptible to nucleophilic attack. Conversely, the oxygen atoms themselves are susceptible to protonation by strong acids, which initiates the ring-opening cascade.

Direct electrophilic substitution on the dioxane ring is not a common reaction pathway. However, the presence of the dioxane moiety can influence the reactivity of adjacent functional groups. For instance, the acetal protons (at the C2 position) can be abstracted under strongly basic conditions, although this is less common for 1,3-dioxanes compared to 1,3-dioxolanes.

Nucleophilic attack on the dioxane ring typically requires prior activation, such as conversion of a hydroxyl group on the ring to a good leaving group. In the context of this compound, the primary sites for nucleophilic and electrophilic reactions are the nitromethyl group and the dioxane ring under acidic conditions, respectively.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane, ¹H and ¹³C NMR, along with Nuclear Overhauser Effect (NOE) experiments, provide a complete picture of its connectivity and spatial arrangement.

¹H NMR spectroscopy for this compound allows for the identification of all non-exchangeable protons and their environments. The 1,3-dioxane (B1201747) ring, substituted at the C2 and C5 positions, displays a distinct set of signals. The 5,5-dimethyl substitution locks the dioxane ring in a preferred chair conformation, simplifying the spectral analysis by preventing ring inversion.

The key proton environments are:

Methyl Protons (C5-CH₃): Two singlets are expected for the axial and equatorial methyl groups at the C5 position due to their different magnetic environments.

Methylene (B1212753) Protons of the Dioxane Ring (C4-H₂, C6-H₂): The axial and equatorial protons on C4 and C6 are diastereotopic, typically appearing as two distinct sets of signals. These often present as complex multiplets or, in a simplified model, as two AX doublets for each methylene group, further split by long-range couplings.

Acetal (B89532) Proton (C2-H): This proton, attached to the carbon bearing two oxygen atoms and the nitromethyl group, will appear as a multiplet due to coupling with the adjacent nitromethyl protons.

Nitromethyl Protons (C2-CH₂NO₂): These methylene protons are adjacent to a stereocenter (C2) and are therefore diastereotopic, leading to potentially complex splitting patterns. They will couple with the acetal proton at C2.

Table 1: Expected ¹H NMR Data for this compound based on Analogous Structures

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| C5-CH₃ (axial) | ~0.5 - 1.0 | s | Shielded position. |

| C5-CH₃ (equatorial) | ~1.0 - 1.5 | s | Deshielded relative to axial. |

| C4/C6-H (axial) | ~3.5 - 3.8 | d or m | Diastereotopic, coupled to equatorial proton. |

| C4/C6-H (equatorial) | ~3.9 - 4.2 | d or m | Diastereotopic, coupled to axial proton. |

| C2-H | ~4.5 - 5.0 | t or dd | Deshielded due to two adjacent oxygens. |

| C2-CH₂NO₂ | ~4.3 - 4.8 | m | Diastereotopic protons adjacent to nitro group. |

Note: These are estimated values. Actual shifts depend on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, confirming the molecular framework.

The expected signals are:

C5: A quaternary carbon signal.

C5-CH₃: Two distinct signals for the axial and equatorial methyl carbons.

C4 and C6: A single signal for these two equivalent methylene carbons of the dioxane ring.

C2: The acetal carbon, shifted significantly downfield due to the two adjacent oxygen atoms.

C2-CH₂NO₂: The methylene carbon attached to the nitro group.

NMR data from related compounds, such as 2,2-dimethyl-5,5-dinitro-1,3-dioxane, show the acetal carbon (C2) appearing around 99-101 ppm and the ring methylene carbons (C4/C6) around 60-63 ppm. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C5-C H₃ (axial & equatorial) | 20 - 25 | Two distinct signals expected. |

| C 5 | 30 - 35 | Quaternary carbon. |

| C 4 / C 6 | 60 - 65 | Methylene carbons of the ring. |

| C2-C H₂NO₂ | 75 - 85 | Methylene carbon adjacent to the nitro group. |

| C 2 | 95 - 105 | Acetal carbon, highly deshielded. |

Note: These are estimated values based on analogous structures. mdpi.com

Nuclear Overhauser Effect (NOE) experiments are crucial for determining the through-space proximity of protons, which is essential for establishing the stereochemistry and preferred conformation of the molecule. For this compound, the key application of NOE is to confirm the chair conformation of the dioxane ring and to determine the spatial relationship of the substituents.

Key expected NOE correlations would include:

Axial C5-CH₃: Correlation to the axial protons at C4 and C6, confirming their 1,3-diaxial relationship.

Equatorial C5-CH₃: Correlation to the equatorial protons at C4 and C6.

C2-H: Correlations to specific protons on the C4, C6, and nitromethyl groups will define the orientation of the nitromethyl substituent (axial or equatorial). An equatorial C2-substituent is generally favored in 2-substituted 1,3-dioxanes to minimize steric interactions with the axial protons at C4 and C6. thieme-connect.de NOE studies on related 1,3-dioxane systems have been used to confirm such conformational preferences. scribd.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the most definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles for this compound.

Should the compound be crystalline, an X-ray diffraction study would:

Confirm the chair conformation of the 1,3-dioxane ring.

Unequivocally establish the orientation (axial or equatorial) of the nitromethyl group at the C2 position.

Provide exact measurements of the C-O, C-C, and C-N bond lengths, as well as the O-C-O and other key bond angles within the molecule.

Reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, in the crystal lattice.

While no published crystal structure for this compound is currently available, studies on other substituted 1,3-dioxanes have consistently shown a preference for a chair conformation. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, C-O bonds of the acetal, and C-H bonds. Commercial suppliers confirm that the compound passes an identity test via IR spectroscopy. sigmaaldrich.commerckmillipore.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|---|

| Nitro Group (NO₂) | 1540 - 1560 | Strong | Asymmetric Stretching |

| Nitro Group (NO₂) | 1370 - 1390 | Strong | Symmetric Stretching |

| C-O (Acetal) | 1150 - 1050 | Strong | C-O-C Stretching |

| C-H (Alkyl) | 2850 - 3000 | Medium-Strong | Stretching |

The presence of strong bands in the ~1550 cm⁻¹ and ~1380 cm⁻¹ regions would be definitive for the nitro group, while a series of strong bands in the fingerprint region (~1100 cm⁻¹) would confirm the cyclic acetal structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound is 175 g/mol . sigmaaldrich.com

Electron Ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecular ion ([M]⁺). The fragmentation of 1,3-dioxanes is often initiated by the loss of a substituent at the C2 position or by ring cleavage.

Expected key fragments would include:

[M - NO₂]⁺: Loss of the nitro group (mass 46).

[M - CH₂NO₂]⁺: Loss of the nitromethyl radical (mass 60). This would result in a fragment corresponding to the 5,5-dimethyl-1,3-dioxan-2-yl cation.

Fragments arising from the cleavage of the dioxane ring.

Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-dimethyl-5-nitro-1,3-dioxane (B1610125) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties from first principles. The stability and structure of a molecule are dictated by its electronic configuration, which can be modeled with high accuracy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. The choice of the functional—an approximation for the exchange-correlation energy—is critical. Theoretical studies on related 5-nitro-5-R-1,3-dioxanes have employed a range of functionals to model their thermal decomposition. researchgate.netresearchgate.net

M06-2X: This is a high-nonlocality hybrid meta-GGA functional, which is well-regarded for its excellent performance in calculations involving main-group thermochemistry, kinetics, and non-covalent interactions. researchgate.netresearchgate.net

MPWB1K: A hybrid meta-GGA functional specifically parameterized to provide accurate barrier heights and thermodynamic data for kinetic calculations.

PBE0: A hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with a portion of the exact Hartree-Fock exchange, offering a robust general-purpose method. researchgate.netresearchgate.net

ωB97X-D: This is a range-separated hybrid functional that includes empirical dispersion corrections. It performs well for a broad range of applications, including thermochemistry, kinetics, and particularly non-covalent interactions. researchgate.netresearchgate.net

In a comparative study on 5-nitro-5-R-1,3-dioxane compounds (where R=H, Br, CH₃), calculations were performed using these functionals to obtain kinetic and thermodynamic data. researchgate.netresearchgate.net The selection of multiple functionals allows for a cross-validation of the results, providing greater confidence in the predicted reaction pathways and energy barriers.

The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311+G(d,p) basis set is a popular choice that offers a good compromise between accuracy and computational demand. researchgate.netresearchgate.net

6-311G: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three separate functions, allowing for greater flexibility in describing the electron distribution.

+: The plus sign signifies the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are important for accurately describing systems with lone pairs or anions, where electron density is far from the nucleus.

(d,p): This notation specifies the addition of polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape and direction, which is crucial for describing chemical bonding and interactions accurately.

This basis set was used in the computational modeling of 5-nitro-5-R-1,3-dioxanes to optimize molecular geometries and calculate vibrational frequencies. researchgate.netscispace.com

Mechanistic Studies of Thermal Decomposition Pathways

Theoretical studies are instrumental in mapping the potential energy surface of a reaction, identifying transition states, intermediates, and final products. This allows for the detailed elucidation of reaction mechanisms. For the related 5-nitro-1,3-dioxane (B6597036) compounds, computational studies have explored various decomposition pathways. researchgate.netscispace.com

A single-stage, or concerted, mechanism involves the simultaneous breaking and forming of multiple bonds in a single transition state. For the thermal decomposition of 5-nitro-5-R-1,3-dioxanes (with R= H, CH₃, Br), a one-stage mechanism was proposed and studied. scispace.com This pathway involves the elimination of a nitrous acid (HNO₂) molecule to form a 5-R-4H-1,3-dioxine product. scispace.com The computational modeling of this mechanism helps in understanding how the substituent at the 5-position influences the reaction's feasibility. scispace.com

Reactions can also proceed through multiple steps involving the formation of one or more stable intermediates. For the specific case where the substituent R is a hydrogen atom (5-nitro-1,3-dioxane), an alternative two-stage mechanism was computationally investigated. researchgate.netscispace.com

Stage 1: The reaction begins with the breaking of the C4-O3 and N9-C5 bonds, leading to the formation of an intermediate compound, 4-(nitromethyl)-1,3-dioxolane. researchgate.netscispace.com

Stage 2: This intermediate subsequently decomposes through a five-membered cyclic transition state, involving hydrogen migration and detachment of the nitro group to yield the alkene 4-methylene-1,3-dioxolane. researchgate.netscispace.com

However, computational findings indicated that this two-stage mechanism was not energetically feasible compared to the single-stage pathway for 5-nitro-1,3-dioxane, as the activation energy for the first step was significantly higher. scispace.com

By calculating the energies of reactants, transition states, and products, key kinetic and thermodynamic parameters can be determined. These parameters quantify the reaction's speed and spontaneity. For the decomposition of 5-nitro-5-R-1,3-dioxanes, these values were computed at various temperatures. researchgate.netscispace.com The data revealed that the substituent group has a significant effect, with the methyl group (CH₃) favoring a faster reaction rate compared to hydrogen or bromine. scispace.com Furthermore, performing the reaction in a solvent like DMSO was found to lower the activation energy barrier, thereby increasing the decomposition rate. researchgate.netscispace.com

Interactive Data Table: Kinetic Parameters for the Single-Stage Decomposition of 5-nitro-5-R-1,3-dioxanes at 523 K (Gas Phase)

Note: This data is for the analogous 5-nitro-5-R-1,3-dioxane series and is presented for illustrative purposes. scispace.com

| Substituent (R) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Gibbs Free Energy of Activation (ΔG≠, kJ/mol) | Activation Entropy (ΔS≠, J/mol·K) |

| H | Value not specified | Value not specified | 204.7 | -10.5 |

| CH₃ | Value not specified | 188.1 | 198.1 | 12.4 |

| Br | Value not specified | 195.6 | 201.8 | -4.3 |

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring and Substituents

The six-membered 1,3-dioxane ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. thieme-connect.de However, the presence of two oxygen atoms in the ring, with C-O bond lengths being shorter than C-C bonds, introduces distinct stereochemical features compared to cyclohexane. thieme-connect.de This leads to more pronounced 1,3-diaxial interactions and a higher energy barrier for the chair-twist conformation. thieme-connect.de For 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane, the substituents play a critical role in defining the ring's preferred geometry and dynamic behavior.

Like cyclohexane, the 1,3-dioxane ring is conformationally mobile and can undergo a "ring flip" or chair-chair interconversion. This process involves passing through higher-energy transition states and intermediates, such as half-chair and twist-boat conformations. utexas.edu The energy required to overcome this barrier is a key parameter in understanding the molecule's structural dynamics.

Quantum-chemical studies on similarly substituted 1,3-dioxanes have been used to estimate the potential barriers for this process. researchgate.net For instance, calculations at the RHF/6-31G(d) level of theory for 5-alkyl-1,3-dioxanes reveal the energy parameters associated with the inversion process. The transition states (TS) for the interconversion from a chair (C) to a twist (T) conformation, such as C ↔ 2,5-T, involve significant energy barriers. While specific data for this compound is not published, data for analogous structures provide valuable insight. For example, the energy barriers for the chair-to-twist-boat interconversion in 1,3-dioxane itself is higher than in cyclohexane. thieme-connect.de

Table 1: Illustrative Energy Parameters (kcal/mol) for Inversion of 5-Substituted 1,3-Dioxanes This table presents representative data from studies on analogous compounds to illustrate the energy barriers involved in conformational changes. The values are not specific to this compound but are based on published calculations for similar structures.

| Conformer/Transition State | Relative Energy (kcal/mol) |

| Equatorial Chair (Ceq) | 0.0 |

| Axial Chair (Cax) | 0.6 - 1.3 |

| Transition State (TS) for C ↔ T | 8.4 - 10.9 |

| Twist Conformer (T) | 4.9 - 5.9 |

| 1,4-Twist Conformer (1,4-T) | 10.4 - 12.0 |

Source: Adapted from quantum-chemical studies on 5-alkyl-1,3-dioxanes. researchgate.net

The energy barrier for the interconversion is primarily influenced by the torsional strain created as the ring flattens to pass through the half-chair transition state. utexas.edu

The substituents at the C2 and C5 positions significantly dictate the conformational equilibrium of the 1,3-dioxane ring.

2-(Nitromethyl) Group: The nitromethyl group at the C2 position is subject to significant steric interactions. Due to the shorter C-O bonds compared to C-C bonds, the 1,3-diaxial interactions between a substituent at C2 and the axial hydrogens at C4 and C6 are more severe than in cyclohexane. thieme-connect.de Consequently, substituents at the C2 position have a strong preference for the equatorial orientation to minimize this steric strain. thieme-connect.de Placing the relatively bulky nitromethyl group in an axial position would introduce unfavorable gauche interactions and 1,3-diaxial repulsions, making the equatorial conformation thermodynamically favored. An exception to this rule occurs in cases of the anomeric effect, typically with 2-alkoxy substituents, which is not applicable here. thieme-connect.de The preference for the equatorial position is a general principle for non-anomeric substituents on the C2 carbon of the 1,3-dioxane ring. youtube.com

Solvent Effects on Reactivity and Stability

Computational studies on the closely related 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane have demonstrated the profound impact of the solvent. researchgate.net In that study, the conformational equilibrium shifted based on the solvent's polarity and ability to form hydrogen bonds. For instance, the conformer with an axial hydroxymethyl group was found to be most stable in the gas phase and in less polar chloroform, while the equatorial conformer predominated in the more polar DMSO. researchgate.net

For this compound, similar effects can be anticipated:

Nonpolar Solvents (e.g., Benzene, Chloroform): In these environments, intramolecular forces are dominant. The inherent steric preference of the nitromethyl group for the equatorial position would be the primary determinant of conformation.

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can stabilize the molecule's dipole moment. The large dipole of the nitro group would be solvated, potentially influencing the energy difference between conformers, although the strong steric hindrance of an axial placement would likely still make the equatorial conformer dominant.

Polar Protic Solvents (e.g., Water, Alcohols): While the nitromethyl group is not a strong hydrogen bond donor or acceptor, interactions with protic solvents could still influence the solvation shell and subtly affect conformational energetics. researchgate.net

Table 2: Predicted Conformational Preference in Different Solvent Environments

| Solvent Type | Predicted Predominant Conformer | Primary Influencing Factor |

| Gas Phase | Equatorial Nitromethyl | Intramolecular Steric Effects |

| Nonpolar | Equatorial Nitromethyl | Minimization of 1,3-Diaxial Interactions |

| Polar Aprotic | Equatorial Nitromethyl | Steric Effects and Dipole Solvation |

| Polar Protic | Equatorial Nitromethyl | Steric Effects and Solvation Shell Interactions |

Source: Inferred from principles of conformational analysis and studies on analogous systems. thieme-connect.deresearchgate.net

Bond Order Analysis (e.g., Wiberg Bond Indices) for Reaction Progress

Wiberg Bond Index (WBI) analysis is a computational tool used to estimate the electron density between atoms, providing a measure of bond order. researchgate.netnih.gov It is particularly useful for identifying "trigger bonds"—the weakest bonds that are most likely to break first to initiate a chemical reaction, such as thermal decomposition. researchgate.netresearchgate.net This method has been successfully applied to understand the reactivity of nitro-containing energetic materials. nih.govdigitellinc.com

For this compound, WBI analysis can provide quantitative insight into the strength of key bonds and how they might change over the course of a reaction. The primary bond of interest for initiating decomposition would be the C-NO₂ bond.

The WBI is calculated using density functional theory (DFT) and compared to a reference molecule to determine the percent change (%ΔWBI), which indicates a relative weakening or strengthening of the bond. digitellinc.com

A negative %ΔWBI indicates a decrease in electron density and a weaker, more activated bond.

A positive %ΔWBI suggests an increase in electron density and a stronger, deactivated bond.

Factors that can influence the WBI of the C-NO₂ bond include:

Steric Strain: Increased steric crowding around the nitro group can weaken the C-N bond.

Electronic Effects: The electron-withdrawing nature of the two oxygen atoms in the dioxane ring will influence the electronic environment of the C2 carbon and, consequently, the strength of the C-N bond.

By calculating the WBIs for all bonds in the molecule, a hierarchy of bond strengths can be established. This allows for the prediction of which bond is most likely to cleave under thermal or other stimuli, providing a theoretical basis for understanding the molecule's reaction mechanisms and stability. researchgate.netnih.gov

Applications of 5,5 Dimethyl 2 Nitromethyl 1,3 Dioxane As a Building Block in Complex Organic Synthesis

Precursor for Advanced Heterocyclic Systems

While direct examples involving 5,5-dimethyl-2-(nitromethyl)-1,3-dioxane in the synthesis of advanced heterocyclic systems are not extensively documented in readily available literature, its structure lends itself to the formation of various heterocyclic rings. The key to this potential lies in the chemical transformations of the nitromethyl group.

One plausible pathway involves the reduction of the nitro group to a primary amine. This transformation would yield 2-(aminomethyl)-5,5-dimethyl-1,3-dioxane, a bifunctional intermediate. The resulting amino group can participate in cyclization reactions with suitable electrophiles to form a variety of nitrogen-containing heterocycles. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of substituted pyrroles, or reaction with a β-keto ester could yield dihydropyridinones.

Furthermore, the nitronate anion of this compound can react with various electrophiles, which could be followed by intramolecular cyclization to generate heterocyclic systems. The specific heterocyclic system formed would depend on the nature of the electrophile and the subsequent reaction conditions.

Intermediate in the Synthesis of Functionalized Organic Molecules

The utility of this compound extends to its role as an intermediate in the synthesis of a wide range of functionalized organic molecules. Its ability to introduce a protected carbonyl group and a reactive nitromethyl unit makes it a valuable tool for synthetic chemists.

Utility in Carbonyl Equivalent Strategies

A significant application of nitroalkanes in organic synthesis is their role as masked carbonyl functionalities through the Nef reaction. wikipedia.orgorganic-chemistry.orgchemeurope.com This reaction converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, typically under acidic conditions. wikipedia.org

In the context of this compound, the nitromethyl group serves as a precursor to a formyl group (-CHO). After participating in carbon-carbon bond-forming reactions via its nucleophilic methylene (B1212753) carbon, the nitro group can be converted to a carbonyl group. This strategy is particularly useful when a free aldehyde is incompatible with the reaction conditions required for the initial bond formation. The 1,3-dioxane (B1201747) moiety itself is a protecting group for another carbonyl, meaning the parent compound and its derivatives can be seen as precursors to 1,2- or 1,3-dicarbonyl compounds after deprotection of the dioxane and Nef reaction of the nitro group.

Table 1: The Nef Reaction for Carbonyl Synthesis

| Starting Material | Key Transformation | Product Functional Group |

|---|---|---|

| Primary Nitroalkane (R-CH₂NO₂) | Acid Hydrolysis of Nitronate Salt | Aldehyde (R-CHO) |

Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The activated methylene group in this compound can be employed in asymmetric reactions to generate chiral molecules. A prominent strategy is the organocatalyzed asymmetric Michael addition.

In this approach, the nitronate anion of the dioxane derivative adds to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst, such as a diphenylprolinol silyl ether. thieme-connect.de This process can lead to the formation of a new stereocenter with high enantioselectivity. The resulting adduct, a γ-nitro carbonyl compound, is a versatile intermediate that can be further elaborated. For example, the nitro group can be reduced to an amine to produce chiral γ-amino acids or their derivatives. nih.gov

Table 2: Asymmetric Michael Addition for Chiral Synthesis

| Reaction Component 1 | Reaction Component 2 | Catalyst Type | Product Feature |

|---|

Role in the Synthesis of Specific Complex Targets

The unique structural features of this compound make it a suitable starting material or intermediate for the synthesis of specific and complex organic molecules.

Precursor for Nitromethyl-Substituted Cyclohexane Derivatives

Functionalized cyclohexane rings are common motifs in many natural products and pharmaceuticals. The reactivity of the nitromethyl group can be harnessed to construct these cyclic systems. One effective method is a diastereoselective double Michael addition. rsc.org

In this strategy, nitromethane or a surrogate like this compound reacts with two equivalents of an electrophilic alkene, such as a substituted methylenemalonate, in the presence of a base catalyst like piperidine. rsc.orgresearchgate.net The reaction proceeds through a tandem sequence of two conjugate additions, followed by an intramolecular cyclization to afford a highly functionalized cyclohexane derivative. The nitro group from the starting material is incorporated into the final cyclic product, providing a handle for further synthetic transformations.

Synthetic Intermediate in the Preparation of Pregabalin and Related Compounds

Pregabalin is a γ-amino acid analog used as a pharmaceutical agent. Several synthetic routes to Pregabalin and related γ-amino butyric acid (GABA) analogs utilize a nitro group as a precursor to the amine functionality. nih.gov While not always starting from this compound itself, the core strategy involves the conjugate addition of a nitromethane equivalent to an α,β-unsaturated ester.

For example, a common route involves the Michael addition of nitromethane to (E)-5-methylhex-2-enoate. The resulting γ-nitro ester is a key intermediate. The synthesis is completed by the catalytic hydrogenation of the nitro group to the corresponding primary amine, which constitutes the γ-amino acid structure of Pregabalin. The use of a chiral catalyst in the Michael addition step allows for an enantioselective synthesis of the desired (S)-enantiomer of Pregabalin.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(aminomethyl)-5,5-dimethyl-1,3-dioxane |

| Pregabalin |

| γ-amino butyric acid (GABA) |

| (E)-5-methylhex-2-enoate |

| diphenylprolinol silyl ether |

| piperidine |

Building Block for Spin Traps and Isotopically Labeled Reagents

There is currently no available scientific literature detailing the use of this compound as a direct precursor for the synthesis of spin traps or isotopically labeled reagents. While the synthesis of various nitrone spin traps and deuterated reagents from other chemical precursors is well-documented, the specific application of this dioxane derivative in these synthetic pathways has not been reported.

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Synthetic Pathways

The 1,3-dioxane (B1201747) structure is typically formed from the condensation of a 1,3-diol with an aldehyde or ketone. thieme-connect.de In the case of 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane, this involves 2,2-dimethylpropane-1,3-diol and nitroacetaldehyde. While this provides the basic scaffold, the development of stereoselective synthetic pathways remains a crucial area for future research.

Future investigations should focus on asymmetric catalysis to control the stereochemistry at the C2 position of the dioxane ring, which is a prochiral center. The development of chiral Brønsted or Lewis acid catalysts could enable the enantioselective or diastereoselective formation of the acetal (B89532). This would be particularly valuable if the nitromethyl group is used as a precursor for more complex, chiral functionalities. Research into substrate-controlled diastereoselective reactions, perhaps by employing chiral 1,3-diols, could also yield novel synthetic routes to stereochemically pure analogues of the title compound. Success in this area would provide access to chiral building blocks for the synthesis of complex molecules.

Exploration of New Reactivity Modes and Catalytic Transformations

The reactivity of this compound is governed by the interplay between the dioxane ring and the nitromethyl group. The dioxane acetal is known to be stable under basic, oxidative, and reductive conditions but is labile towards acids. thieme-connect.de The nitromethyl group, conversely, is a versatile functional handle, amenable to transformations such as the Henry reaction, Michael additions, Nef reaction (conversion to a carbonyl), and reduction to an amine.

Emerging opportunities lie in exploring catalytic transformations that leverage this dual functionality. For instance, research could focus on:

Tandem Reactions: Designing one-pot reactions where the dioxane acts as a protecting group during a catalytic transformation of the nitro group, followed by an in-situ deprotection/transformation sequence.

Asymmetric Catalysis: Developing catalytic asymmetric reactions involving the nitromethyl group, such as enantioselective Michael additions, to create new stereocenters.

Novel Ring-Opening Reactions: Investigating Lewis acid-catalyzed ring-opening reactions that are triggered by a transformation at the nitromethyl substituent, leading to novel acyclic products.

Photocatalysis and Electrochemistry: Applying light-mediated or electrochemical methods to explore unique reactivity pathways of the nitro group that are not accessible through traditional thermal methods, potentially leading to novel radical-based transformations.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry offers a powerful tool for predicting and understanding the behavior of molecules, thereby guiding experimental work. For dioxane derivatives, computational studies have already been used to investigate thermal decomposition mechanisms and reaction kinetics. scispace.comresearchgate.net A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds successfully modeled reaction mechanisms and the effect of substituent groups on reaction parameters. scispace.comresearchgate.net Similarly, quantum chemical simulations have been employed to elucidate the isomerization mechanism of the parent 5,5-dimethyl-1,3-dioxane (B27643) structure. semanticscholar.org

Future research should apply these advanced computational methods directly to this compound. Key areas for investigation include:

Predicting Reaction Pathways: Using Density Functional Theory (DFT) to model transition states and reaction energy profiles for various transformations of the nitromethyl group and the dioxane ring. This can help predict the feasibility of new reactions and optimize conditions.

Conformational Analysis: The 1,3-dioxane ring preferentially adopts a chair-like conformation, which influences its reactivity. thieme-connect.de Computational modeling can provide a detailed understanding of the conformational preferences of the title compound and its derivatives, explaining observed stereochemical outcomes.

Mechanism Elucidation: Simulating reaction mechanisms, such as decomposition or isomerization, to understand the intricate bond-breaking and bond-forming events, as demonstrated in studies on related dioxanes. scispace.comresearchgate.net

| Computational Method | Application Area for Dioxane Derivatives | Reference |

| M06-2X/6-311+G(d,p) | Modeling thermal decomposition mechanisms, calculating kinetic and thermodynamic parameters. | scispace.comresearchgate.net |

| B3PW91/6-31G(d,p) | Simulating isomerization pathways and calculating activation energy barriers. | semanticscholar.org |

These predictive models can accelerate the discovery of new reactions and provide fundamental insights into the molecule's chemical behavior, reducing the need for extensive empirical screening.

Integration into Flow Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry and the technology of continuous flow processing offer significant opportunities for the synthesis and application of this compound. Flow chemistry, by using small-volume reactors, allows for superior control over reaction parameters, enhanced safety, and easier scalability. researchgate.netscispace.com

Future research should focus on translating the synthesis of this compound from batch to continuous flow. This could offer several advantages:

Enhanced Safety: Reactions involving nitro compounds can be highly exothermic. Flow reactors with high surface-area-to-volume ratios allow for efficient heat dissipation, minimizing the risk of thermal runaways.

Improved Efficiency: The precise control over temperature, pressure, and residence time in flow systems can lead to higher yields, better selectivity, and reduced reaction times. researchgate.net

Sustainable Synthesis: Flow chemistry aligns with green chemistry principles by potentially reducing solvent usage and energy consumption. mdpi.com Furthermore, research into solvent-free reaction conditions or the use of bio-based starting materials for the synthesis would enhance its sustainability profile. mdpi.comresearchgate.net The integration of in-line purification and analysis would create a highly efficient and automated process from starting material to final product.

Investigation of Derivatives with Tunable Reactivity Profiles

The chemical structure of this compound is a scaffold that can be systematically modified to create a library of derivatives with tailored properties. The investigation of these derivatives is a significant avenue for future research.

Opportunities exist for modification at several positions:

The Nitromethyl Group: This group can be transformed into a wide array of other functionalities, including amines, oximes, carbonyls, and nitriles. Each new functional group imparts a distinct reactivity profile to the molecule.

The Dioxane Ring: While the 5,5-dimethyl substitution provides stability, creating analogues with different substituents at the C5 position could be explored to alter solubility and conformational bias.

The C2 Substituent: Replacing the nitromethyl group entirely with other electron-withdrawing or electron-donating groups would systematically tune the electronic properties and acid stability of the dioxane acetal. For example, derivatives like 5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane (B14710530) have been synthesized, demonstrating the feasibility of such modifications. nih.gov

Research in this area would involve synthesizing these novel derivatives and systematically studying their chemical and physical properties. This could lead to the discovery of new building blocks for organic synthesis or molecules with specific applications, such as in materials science or as modulators of biological activity, an area where other novel 1,3-dioxane derivatives have shown promise. nih.gov

Q & A

Q. What are the recommended synthesis routes for 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane, and how do reaction conditions influence yield?

The compound can be synthesized via nitromethylation of 5,5-dimethyl-1,3-dioxane derivatives under inert atmospheres using catalysts like rhodium complexes. Optimized conditions include temperatures around 60°C, solvents such as 1,4-dioxane, and reaction times exceeding 20 hours. Enantioselective methods may employ chiral ligands like (R)-BINAP to control stereochemistry . Yield improvements often require iterative adjustments to solvent polarity, temperature gradients, and catalyst loading.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for identifying structural features, such as the nitromethyl group’s resonance at δ ~4.5–5.0 ppm. X-ray crystallography resolves stereochemical configurations, while IR spectroscopy confirms functional groups (e.g., nitro group absorption at ~1550 cm⁻¹). Mass spectrometry (EI or ESI) validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound poses risks via inhalation (H333), skin contact (H313), and ingestion (H303). Use fume hoods, nitrile gloves, and lab coats. Emergency measures include rinsing eyes/skin with water for 15 minutes and seeking medical attention. Avoid prolonged storage due to potential decomposition hazards .

Q. How is this compound applied in organic synthesis?

It serves as a precursor for nitroalkane derivatives, protecting-group strategies for carbonyls, and intermediates in heterocyclic chemistry. Applications include synthesizing bioactive molecules like benzotriazoles or hydantoins, where the dioxane ring enhances solubility and stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitromethyl group in this compound under acidic/basic conditions?

The nitromethyl group undergoes tautomerism and nucleophilic attack, with acidity (pKa ~8–10) influencing deprotonation rates. In basic media, it forms nitronate intermediates, enabling Michael additions or cyclizations. Computational studies (e.g., DFT) model transition states to predict regioselectivity in reactions like alkylation or oxidation .

Q. How can researchers resolve contradictions in reported data on the compound’s stability or reactivity?

Discrepancies may arise from impurities, solvent effects, or stereochemical variations. Reproduce experiments under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Validate purity via HPLC or GC-MS. Cross-reference crystallographic data (e.g., CCDC entries) to confirm structural assignments .

Q. What computational tools are suitable for modeling the compound’s interactions in catalytic systems?

COMSOL Multiphysics integrates reaction kinetics and fluid dynamics to simulate catalytic processes. AI-driven platforms optimize parameters like turnover frequency or enantiomeric excess. Molecular docking studies (AutoDock, Schrödinger Suite) predict binding affinities in enzymatic or receptor-based applications .

Q. How does the stereochemistry of this compound influence its biological or chemical activity?

Axial vs. equatorial nitromethyl conformers alter steric and electronic profiles. For example, equatorial positioning enhances nucleophilic accessibility, impacting reactivity in SN2 reactions. Stereochemical analysis via NOESY NMR or circular dichroism (CD) correlates spatial arrangements with bioactivity trends .

Q. What factorial design approaches optimize reaction parameters for scaled-up synthesis?

Use a 2^k factorial design to test variables (temperature, catalyst concentration, solvent ratio). Response Surface Methodology (RSM) identifies optimal conditions. For example, a Central Composite Design (CCD) can minimize side reactions while maximizing yield .

Methodological Notes

- Data Interpretation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .

- Error Analysis : Quantify uncertainties in yield calculations using standard deviations from triplicate trials .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and lab safety audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.